![molecular formula C22H20BN3O4S2 B12365268 [4-[5-[(Z)-[3-(2-methylsulfanylethyl)-4-oxo-2-pyridin-3-ylimino-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]phenyl]boronic acid](/img/structure/B12365268.png)
[4-[5-[(Z)-[3-(2-methylsulfanylethyl)-4-oxo-2-pyridin-3-ylimino-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]phenyl]boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-[5-[(Z)-[3-(2-methylsulfanylethyl)-4-oxo-2-pyridin-3-ylimino-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]phenyl]boronic acid is a complex organic compound with a unique structure that combines several functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-[5-[(Z)-[3-(2-methylsulfanylethyl)-4-oxo-2-pyridin-3-ylimino-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]phenyl]boronic acid typically involves multiple steps. The process begins with the preparation of the thiazolidinone core, followed by the introduction of the pyridine and furan moieties. The final step involves the formation of the boronic acid group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis to enhance efficiency and scalability. This method allows for precise control over reaction conditions and can lead to higher yields and purities compared to traditional batch synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
[4-[5-[(Z)-[3-(2-methylsulfanylethyl)-4-oxo-2-pyridin-3-ylimino-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]phenyl]boronic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfur-containing groups.
Reduction: This can affect the pyridine and thiazolidinone moieties.
Substitution: The boronic acid group can participate in Suzuki coupling reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and palladium catalysts for coupling reactions. The conditions often involve specific temperatures and solvents to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while Suzuki coupling can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
[4-[5-[(Z)-[3-(2-methylsulfanylethyl)-4-oxo-2-pyridin-3-ylimino-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]phenyl]boronic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs.
Industry: It can be used in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of [4-[5-[(Z)-[3-(2-methylsulfanylethyl)-4-oxo-2-pyridin-3-ylimino-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]phenyl]boronic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[2-(2-(Dimethylamino)ethoxy)ethanol: This compound shares some functional groups with [4-[5-[(Z)-[3-(2-methylsulfanylethyl)-4-oxo-2-pyridin-3-ylimino-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]phenyl]boronic acid but has different applications and properties.
Sulfur Compounds: These compounds, like this compound, contain sulfur and exhibit unique chemical behaviors.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets
Eigenschaften
Molekularformel |
C22H20BN3O4S2 |
|---|---|
Molekulargewicht |
465.4 g/mol |
IUPAC-Name |
[4-[5-[(Z)-[3-(2-methylsulfanylethyl)-4-oxo-2-pyridin-3-ylimino-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]phenyl]boronic acid |
InChI |
InChI=1S/C22H20BN3O4S2/c1-31-12-11-26-21(27)20(32-22(26)25-17-3-2-10-24-14-17)13-18-8-9-19(30-18)15-4-6-16(7-5-15)23(28)29/h2-10,13-14,28-29H,11-12H2,1H3/b20-13-,25-22? |
InChI-Schlüssel |
AOEGCDLLHHJRKB-MJBUPYINSA-N |
Isomerische SMILES |
B(C1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=O)N(C(=NC4=CN=CC=C4)S3)CCSC)(O)O |
Kanonische SMILES |
B(C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=NC4=CN=CC=C4)S3)CCSC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-oxo-3H-pyrrolo[1,2-b]pyridazine-3-carboxylate](/img/structure/B12365195.png)
![1-tert-butyl-N-[[3-[4-[[(3S,4R)-1,3-dimethylpiperidin-4-yl]amino]-1-(2,2,2-trifluoroethyl)indol-2-yl]-1,2,4-oxadiazol-5-yl]methyl]pyrazole-4-carboxamide](/img/structure/B12365203.png)
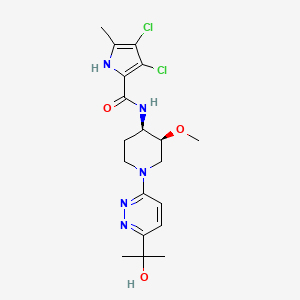
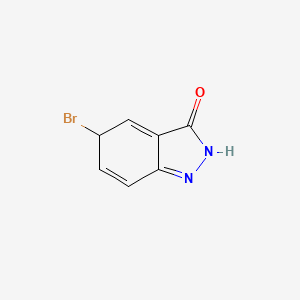
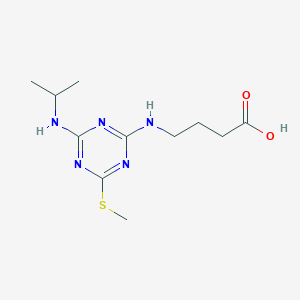
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octadecanethioate;azane](/img/structure/B12365214.png)
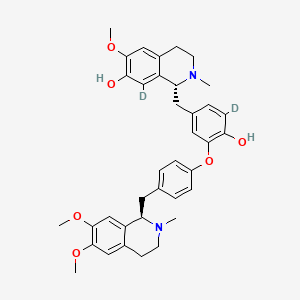
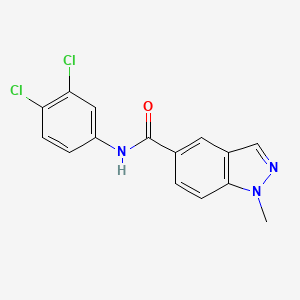

![Pyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B12365232.png)

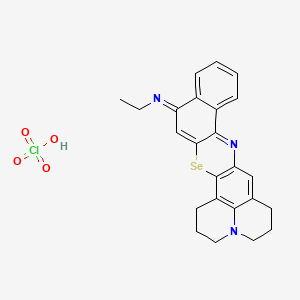
![N-(3-cyano-5-fluorophenyl)-3,3-difluoro-4-hydroxy-1-azaspiro[4.4]nonane-1-carbothioamide](/img/structure/B12365262.png)
![3-[5-fluoro-6-[1-[3-[4-[4-[1-methyl-4-[[(1R)-1-[2-methyl-3-(trifluoromethyl)phenyl]ethyl]amino]phthalazin-6-yl]piperazine-1-carbonyl]piperidin-1-yl]-3-oxopropyl]piperidin-4-yl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12365265.png)
